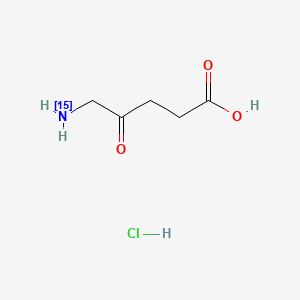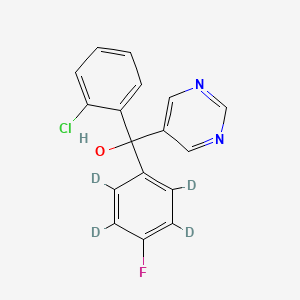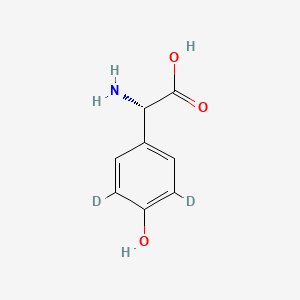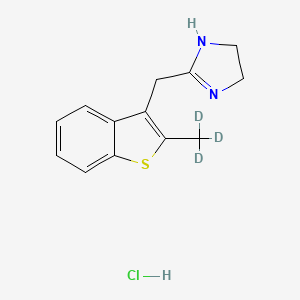
Metizoline-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metizoline-d3 (hydrochloride) is a deuterated form of metizoline, a compound primarily used in biochemical research. The molecular formula of Metizoline-d3 (hydrochloride) is C13H12D3ClN2S, and it has a molecular weight of 269.81 g/mol . This compound is often utilized in proteomics research due to its stable isotope labeling, which aids in the accurate quantification of proteins and peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metizoline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the metizoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, along with a deuterated base like deuterated sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Metizoline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced reaction vessels and monitoring systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Metizoline-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or substituted benzothiophenes.
Aplicaciones Científicas De Investigación
Metizoline-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of proteins and peptides.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Metizoline-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various biochemical assays and studies. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Metizoline-d3 (hydrochloride) can be compared with other similar compounds, such as:
Metizoline: The non-deuterated form of the compound, which has similar chemical properties but lacks the isotopic labeling.
Oxymetazoline: A related compound used as a nasal decongestant, which shares a similar chemical structure but different pharmacological properties.
Phenylephrine: Another nasal decongestant with a similar mechanism of action but different chemical structure.
The uniqueness of Metizoline-d3 (hydrochloride) lies in its stable isotope labeling, which provides enhanced accuracy and precision in quantitative analyses compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C13H15ClN2S |
|---|---|
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
2-[[2-(trideuteriomethyl)-1-benzothiophen-3-yl]methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H/i1D3; |
Clave InChI |
FPTJVMYMFXHIFO-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |
SMILES canónico |
CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


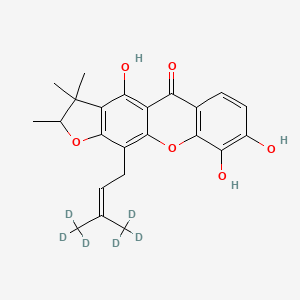

![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
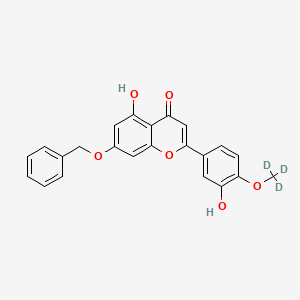
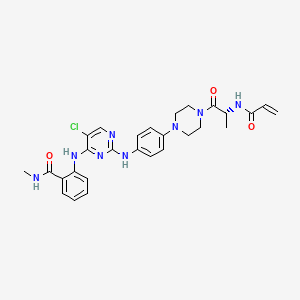
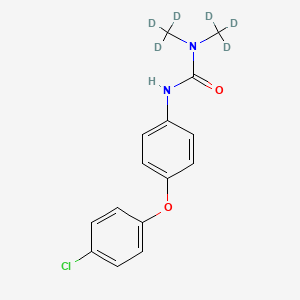
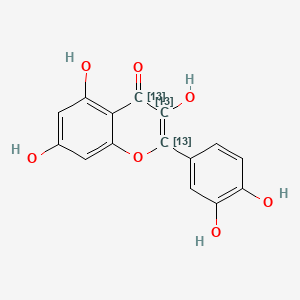

![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
